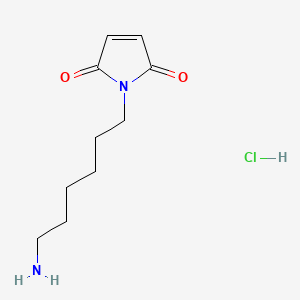

N-(6-Aminohexyl)maleimide hydrochloride

Descripción general

Descripción

N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound known for its unique structure and significant biological activity. It is often used in scientific research due to its ability to form stable conjugates with thiol groups, making it valuable in various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves the reaction of maleimide with hexylamine under controlled conditions. The resulting N-(6-aminohexyl)maleimide is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Reacting maleimide with hexylamine in a suitable solvent.

- Purifying the resulting N-(6-aminohexyl)maleimide.

- Reacting the purified product with hydrochloric acid to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

Thiol-Maleimide Conjugation

NAM-HCl undergoes rapid Michael addition with thiol-containing biomolecules (e.g., cysteine residues, glutathione) to form stable thioether bonds. This reaction is pH-dependent, achieving optimal rates at pH 6.5–7.5 .

| Reaction Parameter | Conditions/Results | Source |

|---|---|---|

| Rate constant (k) at pH 7.4 | ||

| Typical reaction time | 30 min – 2 h (room temperature) | |

| Yield (model thiol conjugates) | 80–96% |

Mechanistic Insight :

-

The electron-deficient maleimide double bond undergoes nucleophilic attack by thiolates, forming a thio-succinimide intermediate.

-

Hydrolysis of this intermediate produces thio-succinamic acid derivatives, preventing thiol exchange .

Amine Reactivity

The primary amine in NAM-HCl participates in carbodiimide-mediated couplings (e.g., EDC/NHS chemistry) with carboxyl groups.

Example Reaction :

textNAM-HCl + Carboxylic Acid → Amide Bond Formation

| Condition | Outcome | Source |

|---|---|---|

| EDC/NHS activation in DMF | 35–38% yield (protein-drug conjugates) | |

| Reaction time | 15–30 min (room temperature) |

Key Consideration :

Competitive hydrolysis of NHS esters necessitates anhydrous conditions and stoichiometric base (e.g., DIPEA) .

Hydrolytic Stability

The maleimide ring is susceptible to hydrolysis, forming maleamic acid. Hydrolysis rates depend on pH and electronic effects :

| Derivative | Hydrolysis Rate (pH 7.4) | Relative Rate (vs. -OMe) |

|---|---|---|

| NAM-HCl | ||

| 1.0 (baseline) | ||

| -SF₅ substituted | ||

| 6.9 |

Implications :

-

Hydrolysis reduces maleimide availability for conjugation.

-

Stability is enhanced at lower pH (4.0–6.0) and in anhydrous solvents .

Side Reactions and Mitigation

-

β-Elimination : Under basic conditions (>pH 8.0), thio-succinimide intermediates may regenerate maleimide via β-elimination .

-

Oxidation : Thioether bonds are susceptible to oxidation; additives like EDTA or anaerobic conditions mitigate this .

Comparative Reactivity

NAM-HCl’s extended alkyl chain enhances solubility in polar aprotic solvents (e.g., DMF, DMA) compared to shorter-chain analogs :

| Compound | Solubility in DMF (mg/mL) | Thiol Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|

| N-(2-Aminoethyl)maleimide | 45 |

text|

| N-(6-Aminohexyl)maleimide | 82 |

|

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Application |

|---|---|

| Bioconjugation | Used to attach biomolecules (e.g., proteins, antibodies) to surfaces or other molecules for drug delivery. |

| Diagnostics | Essential in creating diagnostic assays for detecting specific proteins or biomarkers. |

| Polymer Chemistry | Modifies polymers to enhance properties for coatings, adhesives, and sealants. |

| Cell Biology | Studies cell signaling pathways and interactions, aiding in understanding cellular functions. |

| Therapeutic Development | Explored for developing new therapeutic agents, especially in cancer treatment. |

Bioconjugation

N-(6-Aminohexyl)maleimide hydrochloride is primarily used in bioconjugation processes due to its ability to react with thiol groups on proteins. This property enables the attachment of drugs or imaging agents to biomolecules, facilitating targeted therapy and diagnostics.

- Case Study: A study demonstrated the successful conjugation of N-(6-Aminohexyl)maleimide to cancer-targeting peptides, enhancing their delivery efficacy (3).

Diagnostics

In the field of diagnostics, this compound is utilized to develop assays that can detect specific biomarkers associated with diseases.

- Example: The use of maleimide derivatives in enzyme-linked immunosorbent assays (ELISA) has shown improved sensitivity and specificity in detecting cancer markers (6).

Polymer Chemistry

This compound plays a crucial role in modifying polymeric materials. It is used to create functionalized surfaces that can interact with biological systems.

- Application: The synthesis of maleimide-functionalized hydrogels has been reported, which support cell growth and tissue engineering applications (6).

Cell Biology

This compound aids researchers in studying cellular processes by allowing the labeling of specific proteins within cells.

- Research Insight: Studies have utilized N-(6-Aminohexyl)maleimide for probing protein interactions within cellular membranes, providing insights into membrane dynamics (2).

Therapeutic Development

The potential of this compound in therapeutic development is being explored, particularly for its selective targeting capabilities.

- Investigation: Research has indicated its utility in developing targeted therapies for cancer by modifying drug delivery systems to enhance selectivity toward tumor cells (5).

Mecanismo De Acción

The mechanism of action of N-(6-Aminohexyl)maleimide hydrochloride involves its ability to form stable conjugates with thiol groups. This interaction is crucial in bioconjugation processes, where the compound targets thiol-containing biomolecules, forming stable thioether bonds. This stability is essential for various biochemical applications, including protein labeling and drug delivery .

Comparación Con Compuestos Similares

N-(6-Aminohexyl)maleimide: The base compound without the hydrochloride salt.

N-(6-Aminohexyl)maleamic Acid: A related compound with similar reactivity but different stability properties.

Uniqueness: N-(6-Aminohexyl)maleimide hydrochloride is unique due to its enhanced stability and reactivity in forming thioether bonds. This makes it particularly valuable in bioconjugation applications where stability and specificity are crucial .

Actividad Biológica

N-(6-Aminohexyl)maleimide hydrochloride (NAM) is a synthetic compound characterized by its unique maleimide structure, which enables it to participate in various biochemical reactions. Its chemical formula is C₁₀H₁₆N₂O₂·HCl, and it is commonly used in scientific research due to its ability to form stable conjugates with thiol groups. This property makes it valuable in applications such as protein labeling, drug delivery, and the synthesis of complex biomolecules.

The primary mechanism of action for this compound involves its reactivity with thiol groups present in biomolecules. When NAM interacts with these thiol groups, it forms stable thioether bonds, which are crucial for bioconjugation processes. This stability allows for the effective labeling of proteins and other biomolecules, enhancing their utility in various biochemical assays and therapeutic interventions.

Applications in Research

This compound has been employed in several key areas of research:

- Bioconjugation Techniques : It is widely used to label proteins and peptides, facilitating studies on protein interactions and dynamics.

- Drug Delivery Systems : The compound's ability to form stable conjugates has led to investigations into its potential use for targeted drug delivery.

- Fluorescent Probes : NAM derivatives have been developed as fluorescent probes for imaging biological processes at the molecular level .

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Maleimide group with a six-carbon chain | High reactivity with thiols; excellent solubility |

| Maleimide | Basic maleimide structure without alkyl chain | Less reactive towards biomolecules |

| N-(3-Aminopropyl)maleimide | Shorter alkyl chain (three carbons) | Different binding properties due to shorter chain |

| N-(2-Aminoethyl)maleimide | Two-carbon alkyl chain | More hydrophilic; alters interaction dynamics |

| N-(6-Aminocaproic acid) | Acidic functional group instead of maleimide | Different reactivity profile; used in peptide synthesis |

This comparative analysis illustrates how this compound stands out due to its longer alkyl chain, which enhances solubility and interaction capabilities with biological molecules.

Study on Protein Labeling

A significant study highlighted the effectiveness of this compound in labeling proteins for tracking interactions in live cells. The study demonstrated that proteins labeled with NAM could be monitored using fluorescence microscopy, allowing researchers to visualize dynamic processes such as protein trafficking and interaction networks in real-time. The results showed a high degree of specificity and stability of the labeled proteins over extended periods .

Investigation of Drug Delivery Mechanisms

Another research effort explored the potential of NAM as a component in drug delivery systems. The study focused on its ability to form conjugates with therapeutic agents that target specific cell types. Results indicated that NAM-conjugated drugs exhibited enhanced cellular uptake and improved therapeutic efficacy compared to non-conjugated counterparts. This finding supports the utility of NAM in developing targeted therapies for various diseases .

Kinetic Studies of Conjugation Reactions

Kinetic studies have been conducted to analyze the rate at which this compound reacts with thiol-containing molecules. These studies revealed that the conjugation reaction occurs rapidly, often within minutes, indicating that NAM is an effective reagent for bioconjugation applications. The formation of thio-succinimides was observed as a primary product, further validating its role as a bioconjugation agent .

Propiedades

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKZXZBPNGWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630092 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-09-4 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.